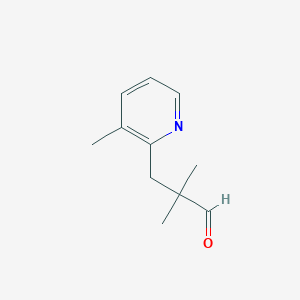
2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal is an organic compound with the molecular formula C11H15NO It is a derivative of pyridine, characterized by the presence of a dimethyl group and a propanal group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal typically involves the reaction of 3-methylpyridine with appropriate aldehyde precursors under controlled conditions. One common method includes the use of Grignard reagents, where 3-methylpyridine is reacted with a Grignard reagent followed by oxidation to yield the desired aldehyde .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using automated systems to ensure consistency and purity. The process often includes steps such as distillation and purification to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under specific conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in biological molecules, influencing their activity .
Comparison with Similar Compounds
- 2,2-Dimethyl-3-(1-pyrrolidinyl)propanal
- 2,2-Dimethyl-3-morpholin-4-ylpropanal
- 2,2-Dimethyl-3-(2-methylpyridin-3-yl)propanal
Comparison: 2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal is unique due to the presence of the 3-methylpyridine moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2,2-dimethyl-3-(3-methylpyridin-2-yl)propanal |
InChI |
InChI=1S/C11H15NO/c1-9-5-4-6-12-10(9)7-11(2,3)8-13/h4-6,8H,7H2,1-3H3 |
InChI Key |
CRTVJHHIFOLXQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CC(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


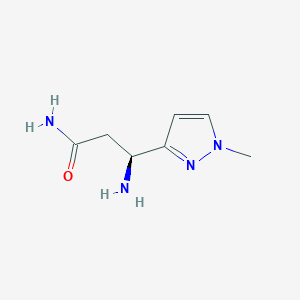

![4-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13269228.png)
![1-[(tert-Butoxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13269233.png)


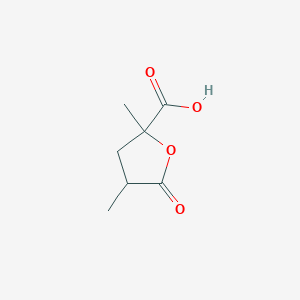
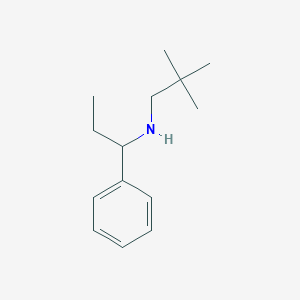
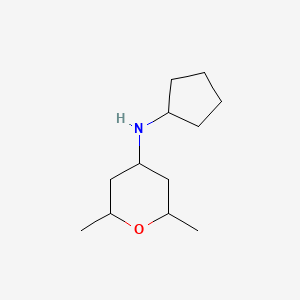
![4-[(1-Cyclohexylethyl)amino]pentan-1-ol](/img/structure/B13269279.png)
![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol](/img/structure/B13269286.png)
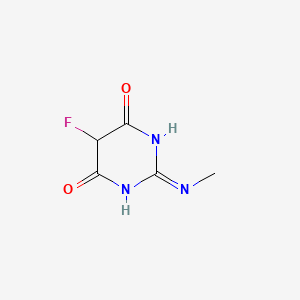
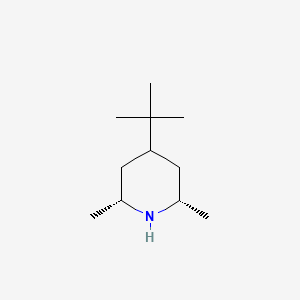
amine](/img/structure/B13269303.png)
